

# AC-430 in the Landscape of Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **AC-430**, a selective Janus kinase (JAK) 2 inhibitor, with other commercially available and late-stage clinical kinase inhibitors targeting the JAK-STAT signaling pathway. The information presented is intended to assist researchers and drug development professionals in understanding the therapeutic landscape and the potential positioning of selective JAK2 inhibitors like **AC-430**.

**AC-430** is a racemic mixture of two enantiomers, AC-410 and AC-409. The active component, AC-410, has been selected for further clinical development due to its superior pharmacokinetic profile observed in a Phase 1 clinical trial.[1] As a potent and selective inhibitor of JAK2, AC-410 holds potential for the treatment of various autoimmune and inflammatory diseases, as well as for immunotherapy in oncology.[1] This guide will focus on comparing the known characteristics of the **AC-430** program (represented by AC-410) with other prominent JAK inhibitors.

### The JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a pivotal role in hematopoiesis, immune response, and inflammation. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including myeloproliferative neoplasms (MPNs), rheumatoid arthritis, and psoriasis.





Click to download full resolution via product page

Figure 1: Simplified JAK-STAT signaling pathway.

## **Comparative Analysis of JAK Inhibitors**

The following tables provide a comparative overview of **AC-430**'s active enantiomer, AC-410, and other notable JAK inhibitors. Due to the limited publicly available data on AC-410's clinical performance, this comparison focuses on its known selectivity and positions it against the broader landscape of approved and late-stage JAK inhibitors.

### **Table 1: Kinase Selectivity Profile**

This table summarizes the primary kinase targets for each inhibitor. A more selective profile, such as that of a dedicated JAK2 inhibitor, may offer a different safety and efficacy profile compared to broader-spectrum inhibitors.

| Primary Kinase Targets Additional Notable Target |                                                |
|--------------------------------------------------|------------------------------------------------|
| JAK2                                             | -                                              |
| JAK1, JAK2                                       | -                                              |
| JAK2                                             | FLT3, RET                                      |
| JAK2, FLT3                                       | IRAK1, CSF1R                                   |
| JAK1, JAK2                                       | ACVR1 (ALK2)                                   |
| JAK1, JAK3                                       | JAK2 (lesser extent)                           |
|                                                  | JAK2  JAK1, JAK2  JAK2  JAK2, FLT3  JAK1, JAK2 |





# Table 2: Efficacy in Myelofibrosis (Pivotal Clinical Trial Data)

This table presents key efficacy data from pivotal clinical trials of approved JAK inhibitors in patients with myelofibrosis, a condition characterized by dysregulated JAK2 signaling. The primary endpoints typically include the proportion of patients achieving a significant reduction in spleen volume and improvement in disease-related symptoms.

| Inhibitor   | Trial                         | Patient<br>Population                                         | Spleen Volume<br>Reduction<br>(≥35%)     | Symptom<br>Score<br>Reduction<br>(≥50%)   |
|-------------|-------------------------------|---------------------------------------------------------------|------------------------------------------|-------------------------------------------|
| Ruxolitinib | COMFORT-I[2]<br>[3][4]        | JAKi-naïve                                                    | 41.9% vs 0.7%<br>(placebo)               | 45.9% vs 5.3%<br>(placebo)                |
| Fedratinib  | JAKARTA-2[5][6]<br>[7][8][9]  | Ruxolitinib-<br>resistant/intolera<br>nt                      | 30%                                      | 27%                                       |
| Pacritinib  | PERSIST-2[10]<br>[11][12][13] | Thrombocytopeni<br>a (platelets ≤100<br>x 10 <sup>9</sup> /L) | 22% vs 3% (Best<br>Available<br>Therapy) | 32% vs 14%<br>(Best Available<br>Therapy) |
| Momelotinib | SIMPLIFY-1[14]<br>[15][16]    | JAKi-naïve                                                    | 26.5% vs 29%<br>(Ruxolitinib)            | 28.4% vs 42.2%<br>(Ruxolitinib)           |

# **Table 3: Common Adverse Events (≥20% incidence in pivotal trials)**

This table highlights the most frequently reported adverse events in the pivotal clinical trials of the respective JAK inhibitors. The safety profile is a critical consideration in the development and clinical application of these agents.



| Inhibitor   | Common Adverse Events (≥20%)                            |
|-------------|---------------------------------------------------------|
| Ruxolitinib | Thrombocytopenia, anemia, bruising, dizziness, headache |
| Fedratinib  | Diarrhea, nausea, anemia, vomiting                      |
| Pacritinib  | Diarrhea, thrombocytopenia, nausea, anemia, vomiting    |
| Momelotinib | Diarrhea, nausea, headache, fatigue, thrombocytopenia   |

# **Experimental Protocols: Overview of Pivotal Clinical Trial Designs**

The following section provides a high-level overview of the methodologies employed in the key clinical trials cited in this guide.





Click to download full resolution via product page

**Figure 2:** Generalized clinical trial workflow for a JAK inhibitor.



- COMFORT-I (Ruxolitinib): This was a randomized, double-blind, placebo-controlled Phase 3 trial in patients with intermediate-2 or high-risk myelofibrosis.[2][3][4] Patients were randomized to receive ruxolitinib or placebo. The primary endpoint was the proportion of patients achieving a ≥35% reduction in spleen volume from baseline at 24 weeks, as assessed by magnetic resonance imaging (MRI) or computed tomography (CT).[2][3]
- JAKARTA-2 (Fedratinib): This was a single-arm, open-label Phase 2 study evaluating
  fedratinib in patients with intermediate or high-risk myelofibrosis who were previously treated
  with and were resistant or intolerant to ruxolitinib.[5][6][7][8][9] The primary endpoint was the
  spleen response rate, defined as the proportion of patients with a ≥35% reduction in spleen
  volume.[5][7]
- PERSIST-2 (Pacritinib): This was a randomized, controlled, open-label Phase 3 trial comparing pacritinib to the best available therapy (BAT), which could include ruxolitinib, in patients with myelofibrosis and thrombocytopenia (platelet counts ≤100,000/µL).[10][11][12] [13] Patients were randomized 1:1:1 to receive pacritinib 400 mg once daily, pacritinib 200 mg twice daily, or BAT.[10][12][13] The co-primary endpoints were the percentage of patients achieving a ≥35% reduction in spleen volume and a ≥50% reduction in total symptom score at week 24.[12][13]
- SIMPLIFY-1 (Momelotinib): This was a Phase 3 randomized, double-blind, active-controlled trial comparing momelotinib to ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis.
   [14][15][16] Patients were randomized 1:1 to receive either momelotinib or ruxolitinib.[17]
   The primary endpoint was non-inferiority in the proportion of patients achieving a ≥35% reduction in spleen volume at week 24.[17][15]

#### Conclusion

AC-430, through its active enantiomer AC-410, represents a focused approach to JAK-STAT pathway modulation by selectively targeting JAK2. While direct comparative clinical data is not yet widely available, its distinct selectivity profile suggests a potential for a differentiated therapeutic window compared to broader-spectrum JAK inhibitors. The extensive clinical data from other JAK inhibitors like ruxolitinib, fedratinib, pacritinib, and momelotinib provide a valuable benchmark for the future development and potential positioning of selective JAK2 inhibitors in the treatment of myelofibrosis and other inflammatory and autoimmune diseases.



Further clinical investigation of AC-410 will be crucial to fully elucidate its efficacy and safety profile and to determine its place in the evolving landscape of kinase inhibitor therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ambitbio.com [ambitbio.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Practical Measures of Clinical Benefit With Ruxolitinib Therapy: An Exploratory Analysis COMFORT-I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study. [vivo.weill.cornell.edu]
- 9. Fedratinib in Patients With Myelofibrosis: JAKARTA Trials Update The ASCO Post [ascopost.com]
- 10. PERSIST trials: Pooled analysis of pacritinib in patients with MF and severe thrombocytopenia [mpn-hub.com]
- 11. VONJO® PERSIST-2 Trial Design | VONJO® HCP (pacritinib) [vonjohcp.com]
- 12. CTI BioPharma Announces Top-Line Results From PERSIST-2 Phase 3 Trial Of Pacritinib For High-Risk Patients With Advanced Myelofibrosis [prnewswire.com]
- 13. Pacritinib vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. ascopubs.org [ascopubs.org]
- 15. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor-Naïve Patients With Myelofibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-term survival and safety outcomes with momelotinib [mpn-hub.com]
- 17. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [AC-430 in the Landscape of Kinase Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1440854#ac-430-compared-to-other-kinase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com